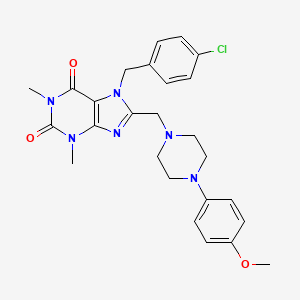

![molecular formula C14H13NO5 B2760624 N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396810-09-5](/img/structure/B2760624.png)

N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

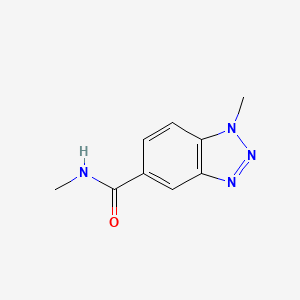

“N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide” is a complex organic compound. It contains a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring with four carbon atoms and one oxygen . It also contains a benzo[d][1,3]dioxole ring, which is a type of aromatic ether .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The furan ring and the benzo[d][1,3]dioxole ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a ring of resonance bonds .

Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of the amide group (-CONH2) could make it reactive towards acids and bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

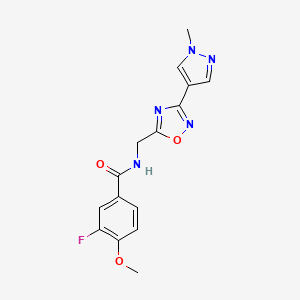

The synthesis and reactivity of furan and benzamide derivatives highlight their potential for creating a broad range of bioactive molecules. For example, furan derivatives have been synthesized for their potential use in cancer chemotherapy and malaria treatment due to their activity as inhibitors of specific enzymes like NQO2. Furan compounds have been modified to improve solubility, decrease basicity, and enhance biological activity through the substitution of the furan ring and amidine group with other heterocycles (Alnabulsi et al., 2018). Similarly, the synthesis of benzo[d]thiazole-2-carboxamide derivatives has been explored for their cytotoxic evaluation against various cancer cell lines, demonstrating the importance of the chemical framework in developing potential EGFR inhibitors (Zhang et al., 2017).

Biological Activities

The biological activities of furan and benzamide derivatives are significant, with various studies highlighting their antibacterial, antiurease, and antioxidant properties. For instance, new 1,2,4-triazole Schiff base and amine derivatives showed effective antiurease and antioxidant activities, demonstrating the potential of these compounds in therapeutic applications (Sokmen et al., 2014). Additionally, furan carboxylic acids have been identified as promising biobased building blocks in pharmaceutical and polymer industries, with research focusing on efficient synthesis methods and their application in controlled synthesis processes (Jain et al., 2015; Jia et al., 2019).

Chemical Synthesis and Modification Techniques

Chemical synthesis and modification techniques play a crucial role in the development and application of furan and benzamide derivatives. Studies have demonstrated various methods for synthesizing these compounds, including PdII-mediated cascade carboxylative annulation to construct benzo[b]furan-3-carboxylic acids, showcasing the versatility and potential for generating complex molecules with desirable biological activities (Liao et al., 2005).

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5/c16-11(10-3-4-18-7-10)6-15-14(17)9-1-2-12-13(5-9)20-8-19-12/h1-5,7,11,16H,6,8H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSJWDFJOFOOAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2760547.png)

![[3-(Aminomethyl)oxetan-3-yl]methanol hemioxalate](/img/structure/B2760550.png)

![4-{[1-(2-methylbenzoyl)piperidin-3-yl]oxy}pyridine](/img/structure/B2760555.png)

![6-(2-chloro-6-fluorophenyl)-4-imino-3-phenyl-1H,2H,3H,4H,7H,8H-[1,3]diazino[5,4-d]pyrimidine-2,8-dione](/img/structure/B2760556.png)

![2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride](/img/structure/B2760557.png)

![7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2760561.png)

![1-ethyl-7-methyl-3-(4-{4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}piperidine-1-carbonyl)-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2760562.png)